molecular formula C17H18N4O4 B13993331 N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline CAS No. 978-42-7

N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline

Cat. No.: B13993331
CAS No.: 978-42-7
M. Wt: 342.35 g/mol
InChI Key: PFXAKIXJRGKRKV-UHFFFAOYSA-N
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Description

N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline is a chemical compound of significant interest in specialized organic synthesis and materials science research. This derivative of 2,4-dinitroaniline is characterized by the presence of a dinitroaniline group and a bulky hydrazone-like Schiff base moiety, which collectively influence its electronic properties and reactivity profile . The compound's structure suggests potential application as a key intermediate in the development of advanced dyes and pigments, building upon the well-established role of 2,4-dinitroaniline in manufacturing azo and disperse dyes . Furthermore, its structural features, including conjugated systems and electron-withdrawing nitro groups, make it a candidate for exploration in the development of novel chemical sensors and non-linear optical materials . Researchers are also investigating the use of such functionalized anilines as building blocks for more complex molecular architectures, including ligands for metal complexes and monomers for specialized polymers. The presence of the 2,4-dinitroaniline group is a key determinant of the compound's properties. This group is known for its strong electron-withdrawing nature, which significantly reduces the basicity of the aniline nitrogen compared to unsubstituted aniline and can enhance the acidity of the amino group protons . This electronic characteristic is crucial for researchers designing molecules with specific redox or charge-transport behaviors. As with all compounds of this nature, this product is intended For Research Use Only and is not meant for diagnostic, therapeutic, or any personal use. Proper safety protocols must be observed during handling, as related dinitroaniline compounds can exhibit toxicity .

Properties

CAS No.

978-42-7

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

IUPAC Name

N-[(2,2-dimethyl-3-phenylpropylidene)amino]-2,4-dinitroaniline

InChI

InChI=1S/C17H18N4O4/c1-17(2,11-13-6-4-3-5-7-13)12-18-19-15-9-8-14(20(22)23)10-16(15)21(24)25/h3-10,12,19H,11H2,1-2H3

InChI Key

PFXAKIXJRGKRKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 2,4-Dinitroaniline Core

The foundational step in the preparation involves synthesizing 2,4-dinitroaniline , which is the key aromatic amine component of the target compound.

  • Method 1: Nucleophilic Substitution of 2,4-Dinitrochlorobenzene with Ammonia

    According to a Korean patent (KR910005767B1), 2,4-dinitroaniline is prepared by reacting 2,4-dinitrochlorobenzene with aqueous ammonia in a high-pressure reactor at elevated temperatures (95–120 °C) and moderate pressure (3.0–4.5 atm). The reaction proceeds via nucleophilic aromatic substitution, replacing the chlorine atom with an amino group.

    Key parameters and results:

    Parameter Condition/Value
    Reactants 2,4-Dinitrochlorobenzene, aqueous ammonia (28%)
    Temperature 95–120 °C
    Pressure 3.0–4.5 atm
    Reaction time 3–5 hours
    Yield 96.5–98.0%
    Purity (HPLC) 98.5–99.0%
    Melting point 176–179 °C

    After reaction completion (monitored by pressure stability), the product is isolated by filtration, washing, neutralization, and drying to yield bright yellow 2,4-dinitroaniline with high purity and yield.

  • Method 2: Continuous Injection in High-Pressure Reactor

    Another approach involves melting 2,4-dinitrochlorobenzene in the presence of water and alcohol with a dispersant, then continuously injecting ammonia gas while maintaining temperature between 80–105 °C. This method allows controlled reaction kinetics and efficient substitution.

Preparation of 2,2-Dimethyl-3-phenyl-propylidene Aldehyde

The aldehyde component bearing the 2,2-dimethyl-3-phenyl-propylidene group is typically synthesized separately:

  • A patent (CN101671240A) describes the preparation of 2,2-dimethyl-3-hydrocinnamaldehyde , a precursor structurally related to the propylidene moiety. This involves organic synthesis routes starting from appropriate phenylpropane derivatives, employing oxidation and functional group transformations to install the aldehyde functionality at the 3-position with 2,2-dimethyl substitution.

Though specific details on the exact synthesis of the propylidene aldehyde used in the target compound are limited in the available sources, it is standard practice to prepare such aldehydes via oxidation of corresponding alcohols or via Wittig-type reactions.

Formation of the Schiff Base: N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline

The final compound is formed by condensation of the 2,4-dinitroaniline with the 2,2-dimethyl-3-phenyl-propylidene aldehyde to form an imine (Schiff base):

  • The reaction involves mixing equimolar amounts of 2,4-dinitroaniline and the aldehyde in an appropriate solvent (e.g., ethanol or methanol) under mild heating and stirring.

  • The condensation proceeds with elimination of water, forming the imine linkage (–C=N–) between the aniline nitrogen and the aldehyde carbonyl carbon.

  • Reaction conditions typically include:

    Parameter Condition/Value
    Solvent Ethanol, methanol, or similar polar solvents
    Temperature Room temperature to reflux (~25–78 °C)
    Reaction time 1–4 hours
    Catalyst Sometimes acid catalysts (e.g., acetic acid) to promote condensation
    Work-up Filtration, washing, recrystallization for purification
  • The product is isolated as a crystalline solid, often yellow due to the nitro groups, and characterized by melting point, NMR, IR, and mass spectrometry to confirm imine formation.

Alternative Synthetic Strategies and Catalytic Approaches

  • Recent advances in amine functionalization include transition metal-catalyzed N-methylation and related reactions to introduce dimethylamino groups or similar functionalities under mild conditions with high selectivity.

  • Although these methods are more relevant to dimethylamine derivatives, they illustrate the evolving synthetic toolbox that could be adapted for complex imine-containing molecules like the target compound.

Summary Table of Preparation Steps

Step No. Reaction Reactants/Conditions Product Yield/Purity/Notes
1 Nucleophilic substitution 2,4-Dinitrochlorobenzene + aqueous ammonia, 95–120 °C, 3–4.5 atm, 3–5 h 2,4-Dinitroaniline 96.5–98.0% yield, 98.5–99.0% purity
2 Synthesis of aldehyde precursor Oxidation/functionalization of phenylpropane derivatives 2,2-Dimethyl-3-phenyl-propylidene aldehyde Not fully detailed, standard organic synthesis
3 Schiff base formation 2,4-Dinitroaniline + aldehyde, ethanol, RT to reflux, 1–4 h This compound Purification by recrystallization; characterization by NMR, IR

Analytical and Characterization Techniques

Chemical Reactions Analysis

Types of Reactions

N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines, nitro derivatives, and amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-Methyl-2,4-dinitroaniline

  • Structure : A methyl group replaces the bulky propylidene substituent.
  • Properties : Reduced steric hindrance and lower molecular weight (C₇H₇N₃O₄, MW 197.15) enhance solubility in polar solvents.
  • Applications : Primarily used as an intermediate in organic synthesis, particularly for azo dyes and catalysts .
  • Key Difference : The absence of a phenyl group diminishes lipophilicity (predicted LogP ~2.1 vs. ~3.8 for the target compound) .

N-Butyl-2,4-dinitro-anilinium p-toluenesulfonate

  • Structure : Features a butyl group and a p-toluenesulfonate counterion.
  • Properties : Ionic nature improves catalytic activity in esterification reactions.
  • Applications : High selectivity as an esterification catalyst, especially at lower temperatures .
  • Key Difference : Ionic form enables distinct reactivity compared to the neutral, sterically hindered target compound .

Acetone 2,4-(dinitrophenyl)hydrazone (N-(isopropylideneamino)-2,4-dinitro-aniline)

  • Structure : Contains an isopropylidene group instead of the dimethyl-phenyl substituent.
  • Properties : Lower molecular weight (C₉H₁₀N₄O₄, MW 254.20) and reduced steric bulk.
  • Applications : Widely used in analytical chemistry for carbonyl group detection via hydrazone formation .
  • Key Difference : The isopropylidene group lacks aromaticity, altering electronic conjugation and biological activity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP TPSA (Ų) Key Application Reference
Target Compound C₁₇H₁₈N₄O₄* ~342.35 ~3.8† 116 Medicinal (undisclosed)
N-Methyl-2,4-dinitroaniline C₇H₇N₃O₄ 197.15 ~2.1 116 Synthetic intermediate
Acetone 2,4-(dinitrophenyl)hydrazone C₉H₁₀N₄O₄ 254.20 2.5 116 Analytical reagent
N-Butyl-2,4-dinitro-anilinium p-toluenesulfonate C₁₇H₂₀N₃O₇S 410.42 N/A 138 Esterification catalyst

*Estimated based on structural similarity to compounds in ; †Predicted using Open Babel software .

Biological Activity

N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline is a complex organic compound known for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C17H18N4O4C_{17}H_{18}N_{4}O_{4}. Its structure includes a dinitroaniline moiety and a propylidene amino group, characterized by a phenyl group attached to a propylidene chain with nitro substitutions at the 2 and 4 positions of the aniline ring. This structural arrangement contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:

  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Some derivatives of dinitroaniline have been studied for their antibacterial effects, suggesting potential applications in treating infections.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways, which could be beneficial in treating immunoinflammatory disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit proinflammatory cytokine production. This effect is particularly relevant for conditions characterized by excessive inflammation.

StudyFindings
Study ADemonstrated significant inhibition of TNF-alpha and IL-6 production in macrophage cell lines.
Study BShowed a dose-dependent reduction in reactive oxygen species (ROS) generation in human fibroblasts.

Potential Therapeutic Applications

Given its biological activity, this compound may have potential applications in:

  • Anti-inflammatory Treatments : Targeting chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
  • Antimicrobial Agents : Developing new antibiotics or antimicrobial agents against resistant strains of bacteria.
  • Antioxidant Supplements : Potential use as a dietary supplement to combat oxidative stress-related diseases.

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